Telbivudine-d3 -

Telbivudine-d3

Catalog Number: EVT-13978216
CAS Number:
Molecular Formula: C10H14N2O5
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Telbivudine-d3 is a deuterated form of telbivudine, a synthetic nucleoside analogue used primarily in the treatment of chronic hepatitis B virus infection. This compound is notable for its ability to inhibit viral replication by interfering with the synthesis of viral DNA. Telbivudine itself is the L-enantiomer of deoxythymidine and has demonstrated efficacy against hepatitis B virus, making it a valuable therapeutic agent in antiviral medicine.

Source

Telbivudine-d3 is derived from telbivudine, which was developed and marketed by Novartis under the trade names Tyzeka in the United States and Sebivo in Europe. It was approved for use in 2006 but was withdrawn from the U.S. market in 2016 due to economic reasons rather than safety or efficacy concerns .

Classification

Telbivudine-d3 is classified as an antiviral agent, specifically a nucleoside analogue. It falls under several chemical categories, including:

  • Antiviral Agents
  • Nucleoside and Nucleotide Reverse Transcriptase Inhibitors
  • Pyrimidine Nucleosides
Synthesis Analysis

Methods

The synthesis of telbivudine-d3 involves the incorporation of deuterium into the telbivudine molecule. This can typically be achieved through chemical reactions that replace hydrogen atoms with deuterium at specific positions on the molecular structure.

Technical Details

The synthetic pathway generally includes:

  1. Starting Material: The synthesis begins with deoxythymidine or other related nucleoside precursors.
  2. Deuteration: Utilizing deuterated reagents or solvents during the reaction to ensure that specific hydrogen atoms are replaced with deuterium.
  3. Purification: The product is then purified using techniques such as chromatography to isolate telbivudine-d3 from other byproducts.
Molecular Structure Analysis

Structure

Telbivudine-d3 retains the core structure of telbivudine but features deuterium substitutions. The molecular formula for telbivudine is C10H14N2O5C_{10}H_{14}N_{2}O_{5}, while for telbivudine-d3, it is C10D14N2O5C_{10}D_{14}N_{2}O_{5}.

Data

  • Molecular Weight: Approximately 245.25 g/mol (considering deuterium substitution).
  • CAS Registry Number: Not explicitly available for telbivudine-d3 but derived from telbivudine's CAS number 3424-98-4.
Chemical Reactions Analysis

Reactions

Telbivudine-d3 undergoes similar chemical reactions as its non-deuterated counterpart, primarily focusing on its role as an inhibitor of hepatitis B virus replication.

Technical Details

The primary chemical reaction involves:

  • Phosphorylation: Telbivudine-d3 is phosphorylated intracellularly to form telbivudine 5'-triphosphate, which competes with natural substrates for incorporation into viral DNA.
  • Chain Termination: The incorporation of this analogue into viral DNA leads to chain termination, effectively halting further viral replication.
Mechanism of Action

Process

Telbivudine-d3 exerts its antiviral effects by mimicking natural nucleotides, thereby interfering with the replication process of hepatitis B virus.

Data

  1. Inhibition of DNA Polymerase: Telbivudine 5'-triphosphate inhibits hepatitis B virus DNA polymerase by competing with thymidine 5'-triphosphate.
  2. Viral Replication Impact: This competition results in decreased viral load and reduced replication rates of hepatitis B virus.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol, slightly soluble in ethanol.

Chemical Properties

  • pH Stability: Generally stable within a pH range of 4 to 8.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.
Applications

Scientific Uses

Telbivudine-d3 is primarily used in research settings to study the pharmacokinetics and dynamics of nucleoside analogues in antiviral therapy. Its deuterated form can provide insights into metabolic pathways and enhance understanding of drug interactions without altering therapeutic efficacy.

Synthetic Chemistry & Isotopic Labeling Strategies of Telbivudine-d3

Synthetic Pathways for Deuterium Incorporation in Telbivudine-d3

The synthesis of Telbivudine-d3 (β-L-2'-deoxythymidine-d3) requires precise deuteration at specific molecular positions, typically targeting the methyl group (-CD₃) of the thymine base. This modification preserves the core structure and antiviral activity of telbivudine while creating a distinct isotopologue for analytical applications. Two primary strategies dominate deuterium incorporation:

  • De Novo Nucleoside Synthesis with Deuterated Building Blocks: This approach employs deuterated precursors early in the synthetic sequence. A key route involves the condensation of a deuterated thymine derivative (e.g., 2,4-bis(trimethylsilyloxy)-5-(methyl-d₃)-pyrimidine) with a protected L-sugar intermediate (e.g., 1-chloro-2,3,5-tri-O-benzoyl-α-L-ribofuranose or analogues) [1]. The thymine methyl group is deuterated before glycosylation using reagents like iodomethane-d₃ (CD₃I) or deuterated methyl halides under basic conditions. Subsequent steps involve glycosidic bond formation, deprotection, and stereoselective reduction/modification to yield the final L-nucleoside structure. This method ensures high isotopic purity (>99% atom D) but requires access to specialized deuterated synthons.

  • Late-Stage H/D Exchange via Halogen Intermediates: Telbivudine serves as the starting material. The thymine methyl group (-CH₃) is first halogenated (e.g., bromination using N-bromosuccinimide (NBS) under radical or photochemical conditions) to generate the 5-(bromomethyl) intermediate. This highly reactive bromide is then subjected to deuterolysis using deuterated reagents such as:

  • Tributyltin Deuteride (Bu₃SnD): Effective but introduces toxic tin byproducts requiring rigorous purification.
  • Deuterated Triethylsilane (Et₃SiD): A less toxic alternative.
  • NaBD₄/Palladium Catalyst Systems: Offers catalytic efficiency but requires careful control to prevent over-reduction or dehalogenation without deuteration.This pathway is generally shorter but faces challenges in achieving complete deuteration (>98%) and minimizing isotopic scrambling. Purification via recrystallization or chromatography is critical [6].

Key Reaction for Late-Stage Deuteration:

Telbivudine (Non-deuterated) + NBS → 5-(Bromomethyl)-Telbivudine  5-(Bromomethyl)-Telbivudine + Et₃SiD → Telbivudine-d3 + Et₃SiBr  

Table 1: Comparison of Primary Synthetic Pathways for Telbivudine-d3

Synthetic StrategyKey Deuterated ReagentIsotopic Purity PotentialAdvantagesDisadvantages
De Novo SynthesisCD₃I, Deuterated Pyrimidine SynthonsHigh (>99% atom D)Precise control, high regioselectivityLonger synthetic route, complex purification, high cost of deuterated precursors
Late-Stage H/D ExchangeEt₃SiD, Bu₃SnD, NaBD₄/PdModerate-High (95-99% atom D)Shorter route, uses non-deuterated API as startRisk of scrambling, toxic byproducts, requires halogenation step

Optimization of Deuterium Labeling Efficiency in Nucleoside Analog Synthesis

Achieving high isotopic incorporation and purity in Telbivudine-d3 synthesis necessitates optimization across multiple parameters:

  • Reaction Solvent and Temperature Control: The choice of solvent significantly impacts deuteration efficiency. Aprotic solvents like anhydrous dioxane, toluene, or tetrahydrofuran (THF) are preferred for halogenation and deuterolysis steps to prevent protic exchange or hydrolysis. Maintaining low temperatures (e.g., 0-5°C) during bromination minimizes side reactions. Conversely, deuterolysis reactions often require mild heating (40-60°C) to achieve completion within practical timeframes while avoiding decomposition [1].

  • Catalyst Selection for Catalytic Deuteration: When employing catalytic methods (e.g., NaBD₄/Pd/C), catalyst loading (typically 5-10 mol%), particle size, and activation status significantly influence reaction rate and deuteration efficiency. Catalyst pre-treatment (e.g., reduction under D₂ atmosphere) can enhance performance. Careful exclusion of oxygen is vital to prevent catalyst deactivation and undesired oxidation.

  • Protecting Group Strategy (De Novo Route): In de novo synthesis, protecting the 5'-hydroxyl and potentially the 3'-hydroxyl groups of the sugar moiety (e.g., with acetyl, benzoyl, or silyl groups) during glycosylation and subsequent steps is crucial to prevent side reactions and ensure correct regiochemistry. The choice of protecting group impacts solubility, reaction kinetics, and ease of final deprotection. Acid-labile groups like trityl or tert-butyldimethylsilyl (TBDMS) are often favored for their orthogonal deprotection conditions relative to base-sensitive esters. Deprotection must use deuterium-compatible conditions (e.g., avoiding strong acids in protic solvents) to preserve isotopic label integrity.

  • Purification Techniques for Isotopic Enrichment: Post-synthesis purification is critical to achieve the required isotopic and chemical purity (>98%). Column chromatography on silica gel using deuterated solvent mixtures (e.g., CDCl₃/MeOD) minimizes back-exchange. Recrystallization from deuterated or non-exchange solvents (e.g., acetone-d6, dioxane, or mixtures with D₂O) effectively removes non-deuterated impurities and salts. Analytical monitoring via LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy, particularly deuterium NMR (²H-NMR), is essential to quantify isotopic enrichment and positional fidelity [6].

Table 2: Optimization Parameters for Telbivudine-d3 Synthesis

Optimization ParameterKey ConsiderationsImpact on Labeling Efficiency
SolventAprotic, anhydrous (dioxane, toluene, THF); Deuterated for critical stepsMinimizes H/D exchange loss, controls reaction pathway
TemperatureLow temp (0-5°C) for halogenation; Mild heat (40-60°C) for deuterolysisSuppresses side reactions, ensures complete deuteration
Reagent StoichiometryExcess deuterium source (≥ 3 eq.); High purity, anhydrous reagentsDrives reaction to completion, minimizes isotopic dilution
Catalysis (if used)Catalyst type/loading (e.g., Pd/C 5-10 mol%), activation, strict O₂ exclusionAccelerates reaction, enables use of milder/cheaper D-sources
Protecting Groups (De Novo)Orthogonal, stable under reaction conditions (Ac, Bz, TBDMS); Deuterium-safe removalEnsures correct sugar functionalization, protects label integrity
PurificationChromatography (silica, deuterated eluents); Recrystallization (non-exchange solvents)Removes non-deuterated impurities, enriches isotopic purity

Comparative Analysis of Telbivudine-d3 vs. Non-Deuterated Telbivudine Synthetic Routes

The synthesis of Telbivudine-d3 introduces significant complexities compared to its non-deuterated counterpart, impacting route design, cost, and process control:

  • Reagent Cost and Availability: The non-deuterated Telbivudine synthesis utilizes readily available and relatively inexpensive reagents like thymine, L-sugar derivatives (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-L-ribofuranose), ammonia (for deprotection), and standard solvents [1]. In stark contrast, Telbivudine-d3 synthesis requires specialized and costly deuterated reagents (e.g., CD₃I, Et₃SiD, NaBD₄, D₂O, deuterated solvents like acetone-d6 or methanol-d4). The cost of these deuterated materials can be orders of magnitude higher than their protonated equivalents, dominating the overall production expense.

  • Synthetic Step Complexity and Number: The classical synthesis of non-deuterated Telbivudine involves key steps like glycosylation, stereoselective reduction (e.g., Barton deoxygenation or ionic hydrogenation), and deprotection, typically achieved in 5-7 linear steps from commercially available L-sugar precursors [1]. De novo Telbivudine-d3 synthesis requires additional or modified steps to introduce the deuterated methyl group early (e.g., synthesis of 5-(methyl-d₃)-uracil/thymine followed by protection/silylation) or late (bromination followed by deuterolysis). Late-stage deuteration adds at least 2-3 extra steps (halogenation, deuteration, specialized purification) compared to the standard API synthesis.

  • Analytical Requirements: Quality control for non-deuterated Telbivudine relies on standard techniques like HPLC, UV, and ¹H/¹³C NMR to confirm identity, purity (chemical and enantiomeric), and potency. Analysis of Telbivudine-d3 necessitates advanced mass spectrometry (MS) for accurate quantification of isotopic enrichment and distribution (e.g., detecting -CD₃, -CD₂H, -CDH₂, -CH₃ species) and deuterium NMR (²H-NMR) to confirm the position and integrity of the deuterium label. These specialized analyses add complexity and cost to the release testing of the deuterated compound [6].

  • Application-Driven Synthesis Choice: The synthesis route for Telbivudine-d3 is heavily influenced by its intended use:

  • High Purity Internal Standards (Quantitative Bioanalysis): Requires the highest isotopic and chemical purity (>99% atom D). De novo synthesis, despite its cost and length, is often preferred as it offers superior control over isotopic purity from the outset.
  • Metabolic Tracing (Lower Purity Acceptable): If moderate isotopic enrichment (e.g., 95-98% atom D) is sufficient, the shorter late-stage H/D exchange route becomes more attractive, offering faster access to the material.

Table 3: Comparative Analysis: Telbivudine vs. Telbivudine-d3 Synthesis

AspectNon-Deuterated Telbivudine SynthesisTelbivudine-d3 SynthesisPrimary Reason for Difference
Key ReagentsThymine, L-sugar chlorides, NH₃, Standard solvents (Acetone, EtOH, Toluene)CD₃I, Et₃SiD/NaBD₄, Deuterated solvents (Acetone-d6, MeOD), NBSHigh cost and specialized nature of deuterated reagents
Typical Step Count5-7 linear steps7-10 steps (De Novo); 7-9 steps (Late-Stage Exchange)Additional steps for deuterated synthon prep or H/D exchange
Overall YieldModerate-High (>40% optimized)Low-Moderate (15-30% typical)Yield penalty from extra steps & deuterium incorporation efficiency
Critical Purity FocusChemical Purity, Enantiomeric PurityChemical Purity + Isotopic Purity (>98-99% atom D)Requirement for non-radioactive isotopic tracing
Major Analytical TechniquesHPLC, UV, ¹H/¹³C NMRHPLC, UV, ¹H/¹³C NMR, MS (Isotopic distribution), ²H-NMRNeed to quantify and verify deuterium incorporation & position
Primary Cost DriverStarting Material Cost, Process EfficiencyCost of Deuterated Reagents & PurificationExpense of deuterium sources and complexity of ensuring purity

Properties

Product Name

Telbivudine-d3

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

245.25 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3

InChI Key

IQFYYKKMVGJFEH-PDAAIIIUSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.